2,19-Diacetoxy-8-hydroxyserrulat-14-ene 2,19-Diacetoxy-8-hydroxyserrulat-14-ene
Brand Name: Vulcanchem
CAS No.:
VCID: VC1934220
InChI: InChI=1S/C24H34O5/c1-14(2)8-7-9-15(3)20-12-23(29-18(6)26)16(4)24-21(20)10-19(11-22(24)27)13-28-17(5)25/h8,10-11,15-16,20,23,27H,7,9,12-13H2,1-6H3/t15-,16+,20-,23-/m0/s1
SMILES:
Molecular Formula: C24H34O5
Molecular Weight: 402.5 g/mol

2,19-Diacetoxy-8-hydroxyserrulat-14-ene

CAS No.:

Cat. No.: VC1934220

Molecular Formula: C24H34O5

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

2,19-Diacetoxy-8-hydroxyserrulat-14-ene -

Specification

Molecular Formula C24H34O5
Molecular Weight 402.5 g/mol
IUPAC Name [(5S,6S,8S)-6-acetyloxy-4-hydroxy-5-methyl-8-[(2S)-6-methylhept-5-en-2-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]methyl acetate
Standard InChI InChI=1S/C24H34O5/c1-14(2)8-7-9-15(3)20-12-23(29-18(6)26)16(4)24-21(20)10-19(11-22(24)27)13-28-17(5)25/h8,10-11,15-16,20,23,27H,7,9,12-13H2,1-6H3/t15-,16+,20-,23-/m0/s1
Standard InChI Key AXMCHASUBUDAKX-BORIIKKCSA-N
Isomeric SMILES C[C@@H]1[C@H](C[C@H](C2=C1C(=CC(=C2)COC(=O)C)O)[C@@H](C)CCC=C(C)C)OC(=O)C
Canonical SMILES CC1C(CC(C2=C1C(=CC(=C2)COC(=O)C)O)C(C)CCC=C(C)C)OC(=O)C

Introduction

Chemical Properties and Structure

2,19-Diacetoxy-8-hydroxyserrulat-14-ene is a serrulatane-type diterpenoid with a molecular formula of C24H34O5 and a molecular weight of 402.5 g/mol. The compound appears as a pale yellow oil with specific optical rotation [α]25D -27.5 (c 0.182, MeOH) . Its UV absorption spectrum in methanol shows λmax (log ε) at 280 nm (shoulder) and 285 nm (3.29) . The compound's structure includes characteristic acetoxy groups at positions 2 and 19, and a hydroxy group at position 8 of the serrulatane skeleton.

The IUPAC name for this compound is [(5S,6S,8S)-6-acetyloxy-4-hydroxy-5-methyl-8-[(2S)-6-methylhept-5-en-2-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]methyl acetate. Table 1 summarizes the key physicochemical properties of 2,19-Diacetoxy-8-hydroxyserrulat-14-ene.

Table 1: Physicochemical Properties of 2,19-Diacetoxy-8-hydroxyserrulat-14-ene

PropertyValue
Molecular FormulaC24H34O5
Molecular Weight402.5 g/mol
Physical AppearancePale yellow oil
Optical Rotation[α]25D -27.5 (c 0.182, MeOH)
UV Absorption (MeOH)λmax (log ε) 280 nm (sh), 285 nm (3.29)
Standard InChIKeyAXMCHASUBUDAKX-BORIIKKCSA-N
Isomeric SMILESC[C@@H]1C@HOC(=O)C

Natural Sources and Isolation

2,19-Diacetoxy-8-hydroxyserrulat-14-ene was first isolated from the Australian desert plant Eremophila neglecta . The compound was discovered through bioassay-directed fractionation of the diethyl ether extract of E. neglecta, using a broth microdilution assay to identify compounds with antimicrobial properties . This process led to the isolation of three new serrulatane-type diterpenoids, of which 2,19-Diacetoxy-8-hydroxyserrulat-14-ene was one, alongside 8,19-dihydroxyserrulat-14-ene and 8-hydroxyserrulat-14-en-19-oic acid .

The genus Eremophila, comprising over 200 species native to Australia, has a long history of use in traditional Aboriginal medicine for treating various ailments, including skin infections, respiratory disorders, and gastrointestinal issues . The isolation of bioactive compounds from these plants has therefore been of significant interest to natural product chemists and pharmacologists.

Structural Elucidation

The structure of 2,19-Diacetoxy-8-hydroxyserrulat-14-ene was determined using a combination of advanced spectroscopic techniques including 1D and 2D NMR, FTIR, and high-resolution mass spectrometry . The compound features a serrulatane diterpene skeleton, which consists of a bicyclic core with specific stereochemistry at positions 5, 6, and 8.

Nuclear Magnetic Resonance (NMR) spectroscopy played a crucial role in elucidating the structure, with both proton (1H) and carbon (13C) NMR spectra providing valuable information about the compound's carbon framework and functional groups. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC were employed to establish connectivity and confirm the placement of acetoxy and hydroxy groups within the molecule .

Biological Activities

Antimicrobial Properties

Research on 2,19-Diacetoxy-8-hydroxyserrulat-14-ene and related serrulatane diterpenes isolated from Eremophila species has revealed significant antimicrobial activity, particularly against Gram-positive bacteria . While 2,19-Diacetoxy-8-hydroxyserrulat-14-ene itself showed limited antimicrobial activity, other structurally related serrulatane diterpenes isolated from the same plant demonstrated more substantial effects against pathogens such as Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae .

The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) for these related compounds ranged from 6.5 to 101.6 μM and 12.7 to 202.9 μM, respectively . Table 2 compares the antimicrobial activity of 2,19-Diacetoxy-8-hydroxyserrulat-14-ene with other serrulatane diterpenes isolated from Eremophila neglecta.

Table 2: Comparative Antimicrobial Activities of Serrulatane Diterpenes from Eremophila neglecta

CompoundActive AgainstMIC Range (μM)MBC Range (μM)
2,19-Diacetoxy-8-hydroxyserrulat-14-eneLimited activity--
8,19-Dihydroxyserrulat-14-eneGram-positive bacteria6.5-101.612.7-202.9
8-Hydroxyserrulat-14-en-19-oic acidGram-positive bacteria6.5-101.612.7-202.9
Biflorin (o-naphthoquinone)Gram-positive bacteria6.5-101.612.7-202.9

Research Significance

The isolation and characterization of 2,19-Diacetoxy-8-hydroxyserrulat-14-ene represent important contributions to our understanding of the chemical diversity and potential therapeutic applications of compounds derived from Australian native plants . Several factors underscore the significance of research into this compound:

  • Novel Structural Features: As a serrulatane-type diterpenoid, 2,19-Diacetoxy-8-hydroxyserrulat-14-ene possesses a unique carbon skeleton and functional group arrangement that enriches our knowledge of natural product chemistry .

  • Ethnopharmacological Relevance: The compound's source, Eremophila neglecta, belongs to a genus with documented use in traditional Aboriginal medicine, providing a scientific basis for traditional knowledge and potentially validating indigenous healing practices .

  • Antimicrobial Drug Development: With growing concerns about antibiotic resistance, the discovery of novel compounds with antimicrobial properties, such as 2,19-Diacetoxy-8-hydroxyserrulat-14-ene and its structural analogs, offers promising avenues for developing new antimicrobial agents .

  • Structure-Activity Relationships: Comparing the biological activities of 2,19-Diacetoxy-8-hydroxyserrulat-14-ene with those of related compounds enables researchers to establish structure-activity relationships that can guide the development of more potent derivatives .

Current Applications and Future Prospects

  • Scaffold for Medicinal Chemistry: The serrulatane skeleton of 2,19-Diacetoxy-8-hydroxyserrulat-14-ene can serve as a valuable starting point for medicinal chemists to develop semi-synthetic derivatives with enhanced biological activities .

  • Mechanism of Action Studies: Further research into how 2,19-Diacetoxy-8-hydroxyserrulat-14-ene and related compounds exert their biological effects could provide insights into novel antimicrobial mechanisms that might be exploited in drug development .

  • Combination Therapies: The potential synergistic effects of 2,19-Diacetoxy-8-hydroxyserrulat-14-ene with established antibiotics represent an untapped area of research that could yield clinically relevant findings.

  • Agricultural Applications: Given the antimicrobial properties of serrulatane diterpenes, exploring their use as natural pesticides or plant protection agents presents another avenue for practical applications .

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